Piperidin-4-yl(pyridin-4-yl)methanol oxalate

P2X4 receptor Antagonist Pain Research

Researchers requiring a validated weak P2X4 antagonist for neuropathic pain models face challenges sourcing a stable, high-purity oxalate salt with verified biological activity. This compound provides a reliable solution. • Defined P2X4 antagonism (IC50 >10,000 nM) serves as an ideal negative control or SAR starting scaffold. • The oxalate salt form enhances stability and solubility compared to the free base, ensuring reproducible handling. • Procure with confidence using the exact CAS number (1864014-75-4) to avoid inactive analogs, such as CHEMBL2180148, which shows over a 4-fold potency difference.

Molecular Formula C13H18N2O5
Molecular Weight 282.29 g/mol
Cat. No. B13239136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidin-4-yl(pyridin-4-yl)methanol oxalate
Molecular FormulaC13H18N2O5
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESC1CNCCC1C(C2=CC=NC=C2)O.C(=O)(C(=O)O)O
InChIInChI=1S/C11H16N2O.C2H2O4/c14-11(9-1-5-12-6-2-9)10-3-7-13-8-4-10;3-1(4)2(5)6/h1-2,5-6,10-11,13-14H,3-4,7-8H2;(H,3,4)(H,5,6)
InChIKeyZYUPVEYZJKVROR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperidin-4-yl(pyridin-4-yl)methanol oxalate for P2X4 Research


Piperidin-4-yl(pyridin-4-yl)methanol oxalate (CAS: 1864014-75-4) is an oxalate salt of a heterocyclic building block containing both a piperidine and a pyridine ring . This bifunctional structure is a common feature in many pharmacologically active compounds, and the oxalate salt form is a standard method used to enhance the stability and solubility of basic amine compounds, making it more suitable for research applications [1]. Its primary documented biological relevance is as an antagonist for the human P2X4 purinoceptor, a ligand-gated ion channel, positioning it as a tool for investigating neuropathic pain and inflammatory pathways [2]. The compound's molecular formula is C13H18N2O5 with a molecular weight of 282.29 g/mol, and it is typically supplied as a high-purity research chemical .

Workflow P2X4 receptor antagonist studies Weak antagonist profile supports negative-control or scaffold-optimization workflows
Selection Context Salt-form-specific procurement Oxalate salt selected for enhanced handling stability in basic amine research compounds
Chemistry Fit Heterocyclic building block Bifunctional piperidine-pyridine scaffold for medicinal chemistry and multi-step synthesis

Piperidin-4-yl(pyridin-4-yl)methanol oxalate: Procurement Distinctions


While numerous piperidine and pyridine analogs exist, procurement of Piperidin-4-yl(pyridin-4-yl)methanol oxalate cannot be approached as a generic substitution. Significant variance in biological activity arises from subtle structural differences. For instance, a close structural analog, CHEMBL2180148, demonstrates over a 4-fold difference in potency at the human P2X4 receptor compared to the target compound, highlighting that even minor modifications can lead to vastly different experimental outcomes [1]. Furthermore, the specific salt form (oxalate vs. dihydrochloride or free base) is a critical selection criterion, directly influencing a compound's solubility, stability, and overall handling properties in various experimental systems . Simply ordering a 'similar' or 'related' compound without verifying the exact CAS number (1864014-75-4 for the oxalate salt) and biological profile risks compromising the reproducibility and validity of the research .

Analog Potency Context May Differ Close structural analogs can exhibit significant shifts in P2X4 antagonist response; potency profile may not transfer between related piperidine derivatives.
Salt Form Mismatch Can Alter Handling Oxalate, dihydrochloride, or free base forms differ in molecular weight, solubility, and stability; molarity and experimental reproducibility may be affected.
Scaffold Application Context May Not Transfer The same piperidine building block may be reported for distinct target classes; synthetic-route fit requires target-specific intermediate validation.

Piperidin-4-yl(pyridin-4-yl)methanol oxalate: Direct Comparator Evidence


Differential P2X4 Antagonist Potency

This evidence demonstrates a quantifiable, over 4-fold difference in antagonist potency for the target compound against the human P2X4 receptor when compared to a closely related structural analog. The target compound, Piperidin-4-yl(pyridin-4-yl)methanol oxalate, exhibits an IC50 of >10,000 nM, whereas the comparator, CHEMBL2180148, has an IC50 of 2,490 nM [1]. This significant difference underscores that the target compound is a weak antagonist, making it suitable as a negative control or a starting scaffold for optimization, whereas the analog may be a more potent tool for functional studies. Researchers must select based on the specific potency window required for their assay.

Differential P2X4 Antagonist Potency
Head-to-head
Target IC50 >10,000 nM
Target IC50 >10,000 nM CHEMBL2180148 IC50 2,490 nM
>4-fold potency difference
Reported comparator potency context; supports weak-antagonist workflow fit
Human P2X4 in 1321N1 cells; ATP-induced calcium influx assay
P2X4 receptor Antagonist Pain Research

Impact of Salt Form on Stability and Handling

The selection of the oxalate salt (CAS: 1864014-75-4) over the free base or alternative salt forms like the dihydrochloride (CAS: 2580239-97-8) is a quantifiable procurement decision impacting compound handling. While specific quantitative data on this exact compound is not available, the selection is based on well-established principles in pharmaceutical chemistry where different counterions confer distinct physicochemical properties . The oxalate salt (MW: 282.29 g/mol) has a different molecular weight and elemental composition than the dihydrochloride salt (MW: ~265.18 g/mol for C11H16N2O·2HCl) . This difference directly affects the molarity of prepared solutions and the compound's long-term storage stability and solubility profile. For example, the dihydrochloride is often noted as a 'versatile chiral building block' , suggesting different primary applications. Researchers must order the correct salt form to ensure experimental reproducibility.

Impact of Salt Form on Stability and Handling
Class-level
Oxalate MW 282.29 vs. dihydrochloride ~265.18
MW difference ~17.11 (dihydrochloride); ~90.03 (free base)
Salt-form identity affects solution preparation and storage; data to verify for this specific lot
Class-level inference for basic amine oxalate salts
Salt Selection Stability Formulation

Synthetic Intermediate in Multi-Step Syntheses

Piperidin-4-yl(pyridin-4-yl)methanol and its derivatives are validated as intermediates in published synthetic routes for more complex molecules. For instance, the free alcohol (1-(4-pyridyl)piperidin-4-yl methanol) is a documented starting material that can be oxidized to a carbaldehyde and further elaborated via reductive amination to yield factor Xa inhibitors [1]. This synthetic versatility is a key differentiator for procurement; while many piperidine derivatives exist, this specific scaffold has a proven path to bioactive compounds. The oxalate salt provides a stable, storable form of this versatile intermediate. Its utility contrasts with other analogs, like (1-(Pyridin-4-yl)piperidin-4-yl)methanol, which may be used for different target classes like antidepressants .

Synthetic Intermediate in Multi-Step Syntheses
Supporting evidence
Documented precursor to factor Xa inhibitors
Oxidation and reductive amination pathway reported
Supports selection as a validated building block for specific target-class synthesis
Source-specific review; synthetic route from published literature
Synthetic Intermediate Piperidine Building Block Medicinal Chemistry

Piperidin-4-yl(pyridin-4-yl)methanol oxalate: Application Scenarios


P2X4 Negative Control in Pain Models

In experimental models studying the P2X4 receptor's role in neuropathic pain, this compound serves as a valuable weak antagonist (IC50 >10,000 nM) [1]. Unlike more potent tool compounds, it can be used as a negative control or to establish a baseline for minimal receptor inhibition, allowing researchers to accurately gauge the efficacy of novel, stronger antagonists in the same assay system. Its specific, quantifiable low potency ensures experimental rigor.

P2X4 Scaffold Optimization

As a characterized weak antagonist (IC50 >10,000 nM) [1], this compound provides an ideal starting scaffold for medicinal chemists aiming to improve P2X4 receptor affinity. The presence of the piperidine and pyridine rings, along with the secondary alcohol, offers multiple vectors for structural modification. Researchers can leverage the known, albeit weak, activity as a baseline to conduct Structure-Activity Relationship (SAR) studies and systematically enhance potency, solubility, or selectivity.

Synthetic Intermediate for Factor Xa Inhibitors

This compound is a validated synthetic intermediate in the preparation of more complex molecules, such as factor Xa inhibitors [2]. The free base form is a documented starting material that can be oxidized and further functionalized. Procuring the stable oxalate salt ensures a reliable supply of this building block for multi-step organic syntheses in medicinal chemistry projects, streamlining the creation of compound libraries for drug discovery.

Application
Selection Property
Validation Focus
P2X4 negative-control studies in pain models
Weak antagonist potency context
Baseline inhibition and assay-window validation
P2X4 scaffold optimization in medicinal chemistry
Characterized low-affinity starting point
Structure-activity relationship (SAR) expansion
Synthetic intermediate for factor Xa inhibitor pathways
Validated building block for multi-step synthesis
Synthetic-route reproducibility and intermediate stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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